2-Bromo-5-methyl-isonicotinic acid

Description

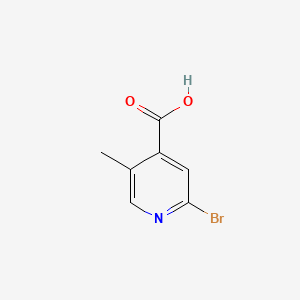

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-methylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-4-3-9-6(8)2-5(4)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWCQENPTRUPNMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-depth Technical Guide: 2-Bromo-5-methyl-isonicotinic Acid (CAS 1211535-59-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-methyl-isonicotinic acid, with the CAS number 1211535-59-9, is a substituted pyridine carboxylic acid. While specific detailed research on its biological activity and applications in drug discovery is limited in publicly available literature, its structural motifs are of significant interest in medicinal chemistry. Isonicotinic acid and its derivatives have been explored for a range of therapeutic applications, including as potential antimicrobial and anti-inflammatory agents, and as intermediates in the synthesis of more complex molecules. This guide provides a summary of the available physicochemical data for this compound and discusses the broader context of isonicotinic acid derivatives in biomedical research.

Physicochemical Properties

A comprehensive summary of the known quantitative data for this compound is presented in the table below. This information has been compiled from various chemical supplier databases and safety data sheets.

| Property | Value | Reference(s) |

| CAS Number | 1211535-59-9 | [1] |

| Molecular Formula | C₇H₆BrNO₂ | [1] |

| Molecular Weight | 216.03 g/mol | [1] |

| Canonical SMILES | CC1=CN=C(C=C1C(=O)O)Br | [1] |

Note: Experimental data on properties such as melting point, boiling point, and solubility are not consistently reported across public sources.

Synthesis and Reactivity

For instance, a general approach could involve the selective bromination of 5-methyl-isonicotinic acid. The reactivity of the pyridine ring is influenced by the directing effects of the existing substituents.

Potential Applications in Drug Discovery and Medicinal Chemistry

While direct evidence of the application of this compound in drug development is scarce, the broader class of isonicotinic acid derivatives has been investigated for various therapeutic purposes.

-

Antimicrobial Agents: Isonicotinic acid hydrazide (isoniazid) is a cornerstone in the treatment of tuberculosis. The isonicotinic acid scaffold is therefore of significant interest in the development of new antibacterial and antifungal agents.[2]

-

Enzyme Inhibitors: Derivatives of nicotinic and isonicotinic acids have been synthesized and evaluated as inhibitors of various enzymes. For example, some have been investigated as renin inhibitors for the potential treatment of hypertension.[3]

-

Scaffold for Synthesis: Halogenated pyridines, such as this compound, serve as versatile building blocks in organic synthesis. The bromine atom can be readily displaced or participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to introduce molecular diversity, a key strategy in the synthesis of compound libraries for drug screening.

Hypothetical Signaling Pathway Involvement

There is no direct evidence from the conducted searches to implicate this compound in any specific signaling pathway. However, based on the known mechanisms of some nicotinic acid derivatives, one could hypothesize potential interactions. For example, nicotinic acid (niacin) is known to interact with G-protein coupled receptors, such as GPR109A, which can influence lipid metabolism and inflammatory pathways. It is plausible that derivatives of isonicotinic acid could be designed to modulate such pathways, but this remains speculative for the compound .

Experimental Protocols

As previously stated, specific experimental protocols for the synthesis or biological evaluation of this compound were not found in the available literature. Researchers interested in working with this compound would likely need to adapt general procedures for the synthesis and analysis of substituted isonicotinic acids.

Safety and Handling

Based on available safety data sheets, this compound should be handled with care in a laboratory setting. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical entity with potential as a building block in medicinal chemistry. While specific applications and biological activities are not well-documented in the public domain, the broader family of isonicotinic acid derivatives has shown promise in various therapeutic areas. Further research is required to elucidate the specific properties and potential applications of this particular compound. The lack of detailed experimental protocols and biological data highlights an opportunity for novel research in this area.

Visualizations

Due to the lack of specific experimental workflows or defined signaling pathways for this compound in the reviewed literature, no diagrams can be generated at this time.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-methyl-isonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Bromo-5-methyl-isonicotinic acid, a substituted pyridine carboxylic acid of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document combines known identifiers with predicted values for key parameters. Detailed experimental protocols for the determination of these properties are provided to guide researchers in their own characterization efforts. Furthermore, a hypothetical mechanism of action as a potential antimicrobial agent is proposed, drawing from the well-established pathways of related isonicotinic acid derivatives. This guide is intended to serve as a foundational resource for professionals engaged in the research and development of novel therapeutics based on this molecular scaffold.

Introduction

This compound (CAS No: 1211535-59-9) is a heterocyclic organic compound featuring a pyridine ring substituted with a bromine atom, a methyl group, and a carboxylic acid.[1] The isonicotinic acid scaffold is a well-established pharmacophore, most notably represented by the anti-tuberculosis drug isoniazid.[2][3] The substitution pattern on the pyridine ring, including halogenation and alkylation, can significantly influence the molecule's physicochemical properties, and by extension, its pharmacokinetic and pharmacodynamic profile. Understanding these properties is a critical first step in the evaluation of this compound for potential therapeutic applications.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while the molecular formula and weight are definitive, other values are largely predicted due to a lack of published experimental data.

| Property | Value | Source |

| CAS Number | 1211535-59-9 | [1] |

| Molecular Formula | C₇H₆BrNO₂ | [1] |

| Molecular Weight | 216.03 g/mol | [1] |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| pKa (acidic) | Predicted: ~3-4 | Analogues |

| Solubility | Predicted: Sparingly soluble in water; Soluble in organic solvents like DMSO and methanol. | Analogues |

| logP | Predicted: ~1.5 - 2.5 | Analogues |

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized experimental methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

-

Apparatus: Capillary melting point apparatus, capillary tubes (sealed at one end), thermometer, mortar and pestle.

-

Procedure:

-

A small sample of dry this compound is finely powdered using a mortar and pestle.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus adjacent to a calibrated thermometer.

-

The sample is heated at a steady rate of 1-2 °C per minute, approaching the expected melting point.

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.

-

The melting point is reported as the range T1 - T2. For a pure compound, this range is typically narrow (0.5-1 °C).

-

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding the ionization state of the molecule at different physiological pH values.

-

Apparatus: UV-Visible spectrophotometer or potentiometric titrator, pH meter, 96-well microtiter plates (for spectrophotometric method), analytical balance, volumetric flasks, a series of aqueous buffers with a pH range from 1.0 to 13.0.

-

Procedure (Spectrophotometric Method):

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

Aliquots of the stock solution are added to each well of a 96-well plate containing the series of aqueous buffers, ensuring the final concentration is consistent.

-

The UV-Visible absorption spectrum of the compound in each buffer is recorded.

-

The absorbance at a wavelength where the ionized and non-ionized forms of the compound have different absorption is plotted against the pH of the buffers.

-

The resulting titration curve is analyzed, and the pKa is determined as the pH at the inflection point of the curve, where the concentrations of the acidic and basic forms are equal.

-

Solubility Determination

Solubility is a critical parameter that affects absorption and formulation.

-

Apparatus: Analytical balance, vials with screw caps, orbital shaker or rotator, centrifuge, HPLC system.

-

Procedure (Shake-Flask Method):

-

An excess amount of this compound is added to a series of vials containing solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol).

-

The vials are sealed and agitated in an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspensions are centrifuged to pellet the undissolved solid.

-

A known volume of the supernatant is carefully removed, diluted, and the concentration of the dissolved compound is quantified using a validated HPLC method.

-

The solubility is reported in units such as mg/mL or µg/mL.

-

logP Determination

The octanol-water partition coefficient (logP) is a measure of the lipophilicity of a compound, which influences its ability to cross biological membranes.

-

Apparatus: Vials with screw caps, orbital shaker, centrifuge, HPLC system.

-

Procedure (Shake-Flask Method):

-

n-Octanol and water (or a buffer like PBS pH 7.4) are mutually saturated by mixing and allowing the phases to separate.

-

A known amount of this compound is dissolved in the pre-saturated n-octanol or aqueous phase.

-

A known volume of the other pre-saturated phase is added to the vial.

-

The vial is sealed and shaken vigorously for several hours to allow for partitioning of the compound between the two phases.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of the compound in both the n-octanol and the aqueous phase is determined by HPLC.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

logP is then calculated as the base-10 logarithm of P.

-

Hypothetical Biological Activity and Mechanism of Action

While no specific biological activity has been reported for this compound, its structural similarity to the anti-tuberculosis drug isoniazid suggests it could be investigated for antimicrobial properties, particularly against Mycobacterium tuberculosis. The following represents a hypothetical mechanism of action based on the known pathway of isoniazid.[3]

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[3] The activated form then covalently adducts with NAD(H), and this complex inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase II (FAS-II) system.[3] The inhibition of InhA blocks the synthesis of mycolic acids, which are essential, long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall.[3] Disruption of mycolic acid synthesis leads to a loss of cell wall integrity and ultimately results in bacterial cell death. It is plausible that this compound could act as a prodrug that, upon activation within the mycobacterium, similarly targets the mycolic acid synthesis pathway.

Caption: Hypothetical mechanism of antimicrobial action for this compound.

Experimental Workflow for Antimicrobial Evaluation

To investigate the proposed antimicrobial activity, a systematic experimental workflow would be required. This workflow would begin with initial screening to determine if the compound has any activity, followed by more detailed studies to quantify its potency and spectrum of activity.

Caption: A typical experimental workflow for evaluating a novel antimicrobial compound.

Conclusion

This compound represents a molecule with potential for further investigation in the field of drug discovery, particularly within the antimicrobial domain. While experimental data on its physicochemical properties are currently scarce, this guide provides a framework for its characterization through established protocols. The proposed mechanism of action, based on its structural relationship to isoniazid, offers a rational starting point for biological evaluation. Further research is warranted to determine the empirical properties of this compound and to validate its potential as a therapeutic agent.

References

Structural Analysis of 2-Bromo-5-methyl-isonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of 2-Bromo-5-methyl-isonicotinic acid, a substituted pyridine carboxylic acid of interest in medicinal chemistry and drug development. This document outlines the key physicochemical properties, provides detailed hypothetical experimental protocols for its synthesis and characterization, and explores its potential biological significance.

Core Compound Data

This compound is a heterocyclic organic compound with a bromine atom at the 2-position and a methyl group at the 5-position of the isonicotinic acid scaffold. Its structural and chemical information is summarized below.

| Property | Value | Reference |

| CAS Number | 1211535-59-9 | [1] |

| Molecular Formula | C₇H₆BrNO₂ | [1] |

| Molecular Weight | 216.03 g/mol | [1] |

| Canonical SMILES | CC1=CN=C(C=C1C(=O)O)Br | [1] |

| Purity | Typically ≥98% (by HPLC) | |

| Appearance | Off-white to pale yellow solid | |

| Solubility | Soluble in DMSO and DMF | [2] |

Structural Elucidation: Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing effects of the carboxylic acid and the bromine atom.

-

Methyl Protons (-CH₃): A singlet peak is anticipated around δ 2.2-2.5 ppm.

-

Aromatic Protons: Two singlets are expected in the aromatic region (δ 7.5-8.5 ppm) corresponding to the protons at the 3 and 6 positions of the pyridine ring.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Methyl Carbon (-CH₃): A signal is expected in the aliphatic region around δ 18-25 ppm.

-

Aromatic and Carboxylic Carbons: Multiple signals are anticipated in the range of δ 120-160 ppm for the pyridine ring carbons and a signal downfield (>165 ppm) for the carboxylic acid carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for this compound are predicted as follows:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) |

| C-H stretch (Aromatic) | 3100-3000 |

| C=O stretch (Carboxylic Acid) | 1760-1690 |

| C=C & C=N stretch (Aromatic Ring) | 1600-1450 |

| C-Br stretch | 600-500 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, the mass spectrum is expected to show a molecular ion peak [M]⁺ and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

-

Molecular Ion Peak: [M]⁺ at m/z ≈ 215 and [M+2]⁺ at m/z ≈ 217.

-

Major Fragmentation: Loss of the carboxylic group (-COOH) leading to a fragment at m/z ≈ 170/172.

Experimental Protocols

This section provides detailed, albeit hypothetical, methodologies for the synthesis and purification of this compound, based on established chemical principles and procedures for similar compounds.

Synthesis of this compound

A plausible synthetic route to this compound involves the oxidation of a suitable precursor followed by bromination.

Step 1: Oxidation of 2,5-Lutidine to 5-Methyl-isonicotinic acid

-

To a solution of 2,5-lutidine in water, add potassium permanganate (KMnO₄) portion-wise at room temperature.

-

Heat the reaction mixture and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove manganese dioxide (MnO₂).

-

Acidify the filtrate with hydrochloric acid (HCl) to precipitate the 5-methyl-isonicotinic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Step 2: Bromination of 5-Methyl-isonicotinic acid

-

To a solution of 5-methyl-isonicotinic acid in a suitable solvent (e.g., acetic acid), add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).

-

Heat the reaction mixture under reflux and monitor by TLC.

-

After the reaction is complete, cool the mixture and pour it into ice water.

-

Collect the precipitated this compound by filtration.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-methyl-isonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 2-Bromo-5-methyl-isonicotinic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process commencing with the oxidation of 3,5-lutidine to form 5-methylnicotinic acid, followed by a regioselective bromination to yield the final product. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

I. Overview of the Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a two-step reaction sequence. The first step involves the oxidation of the readily available starting material, 3,5-lutidine, to produce the key intermediate, 5-methylnicotinic acid. The second step is the selective bromination of 5-methylnicotinic acid at the 2-position of the pyridine ring.

Caption: Synthetic pathway for this compound.

II. Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Oxidation of 3,5-Lutidine to 5-Methylnicotinic Acid

| Parameter | Value | Notes |

| Starting Material | 3,5-Lutidine | Commercially available. |

| Oxidizing Agent | Potassium permanganate (KMnO₄) | A strong oxidizing agent. |

| Molar Ratio (KMnO₄:Lutidine) | ~1.5 : 1 | An excess of the oxidizing agent is used. |

| Solvent | Water | Provides a medium for the reaction. |

| Reaction Temperature | 25°C initially, then heated to 45°C | The reaction is exothermic. |

| Reaction Time | Approximately 20 hours | Monitored by TLC for completion. |

| Typical Yield | ~59.4% | Yield is dependent on reaction scale and purification. |

| Purification Method | Filtration and recrystallization | To isolate and purify the product. |

Table 2: Bromination of 5-Methylnicotinic Acid

| Parameter | Value | Notes |

| Starting Material | 5-Methylnicotinic Acid | Synthesized in the previous step. |

| Brominating Agent | N-Bromosuccinimide (NBS) | Preferred for its ease of handling.[1] |

| Molar Ratio (NBS:Acid) | 1.1 - 1.3 : 1 | A slight excess drives the reaction.[1] |

| Solvent | Glacial Acetic Acid | Can also act as a catalyst.[1] |

| Reaction Temperature | 60-80°C | Higher temperatures may lead to side products.[1] |

| Reaction Time | 4 - 8 hours | Monitored by TLC or LC-MS.[1] |

| Typical Yield | 70-85% (Analogous Reaction) | Based on the synthesis of 2-bromo-6-methylisonicotinic acid.[1] |

| Purification Method | Precipitation and recrystallization | To obtain the final product with high purity. |

III. Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Step 1: Synthesis of 5-Methylnicotinic Acid from 3,5-Lutidine

Experimental Workflow:

Caption: Workflow for the oxidation of 3,5-Lutidine.

Procedure:

-

In a suitable reaction vessel, a solution of 3,5-lutidine (100 g, 934.57 mmol) is prepared in water at 25°C.

-

To this solution, potassium permanganate (KMnO₄) (221.1 g, 1401.86 mmol) is added portion-wise over a period of 5 hours, maintaining the temperature at 25°C.

-

After the addition is complete, the reaction mixture is heated to 45°C and stirred for approximately 20 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is filtered to remove the manganese dioxide (MnO₂) byproduct. The filter cake is washed with water.

-

The resultant filtrates are combined and concentrated under reduced pressure.

-

The residue is then diluted with ethanol (3 x 500 mL), boiled, and filtered while hot.

-

The filtrate is concentrated under reduced pressure to yield 5-methylnicotinic acid as a white solid. The reported yield for this procedure is approximately 76 g (59.4%).

Step 2: Synthesis of this compound from 5-Methylnicotinic Acid

This protocol is based on the analogous synthesis of 2-bromo-6-methylisonicotinic acid.[1]

Experimental Workflow:

Caption: Workflow for the bromination of 5-Methylnicotinic Acid.

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-methylnicotinic acid (1.0 eq) in glacial acetic acid.

-

To the stirred solution, add N-bromosuccinimide (NBS) (1.2 eq) portion-wise at room temperature.

-

Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the progress of the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Confirm the identity and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

IV. Conclusion

This technical guide outlines a robust and accessible synthetic route for the preparation of this compound. The described two-step process, involving oxidation followed by bromination, utilizes readily available reagents and established chemical transformations. The provided experimental protocols and quantitative data offer a solid foundation for researchers and scientists in the fields of organic synthesis and drug development to produce this valuable compound for their research endeavors. As with any chemical synthesis, appropriate safety precautions and optimization of reaction conditions may be necessary to achieve the desired outcomes.

References

Navigating the Uncharted Territory of 2-Bromo-5-methyl-isonicotinic Acid: A Review of Isonicotinic Acid Derivatives

An in-depth analysis of the existing scientific literature reveals a significant gap in the understanding of the specific mechanism of action for 2-Bromo-5-methyl-isonicotinic acid. Currently, there is no publicly available data detailing its biological targets, associated signaling pathways, or quantitative measures of its activity such as IC50 or binding affinity values. This compound is primarily available as a research chemical from various suppliers, indicating its status as a molecule under investigation rather than a well-characterized agent.

While direct information is lacking for this compound, an examination of the broader class of isonicotinic acid derivatives provides a valuable framework for postulating its potential areas of biological activity. Isonicotinic acid, a pyridine derivative, serves as a scaffold for a diverse range of compounds with significant therapeutic applications.[1][2]

The Diverse Biological Landscape of Isonicotinic Acid Derivatives

Derivatives of isonicotinic acid have been shown to exhibit a wide spectrum of biological activities, targeting various enzymes and cellular pathways. This suggests that this compound could potentially interact with a number of biological systems.

Anti-tuberculosis Activity: One of the most prominent applications of isonicotinic acid derivatives is in the treatment of tuberculosis. Isoniazid, an isonicotinic acid hydrazide, is a first-line anti-tuberculosis drug.[3] Its mechanism of action is complex and is thought to involve incorporation into an NAD analogue, thereby disrupting essential mycobacterial metabolism.[4] Studies on other isonicotinic acid hydrazides have also shown potent antitubercular activity.[5]

Anti-inflammatory Properties: Several isonicotinic acid derivatives have demonstrated anti-inflammatory effects. These compounds can act as inhibitors of reactive oxygen species (ROS) and may modulate the activity of enzymes like cyclooxygenase-2 (COX-2), which are key players in the inflammatory response.[6]

Anticancer Potential: The isonicotinic acid scaffold has been explored for the development of anticancer agents. For instance, some derivatives have been synthesized as potent inhibitors of hypoxia-inducible factor-1α (HIF-1α), a key protein in tumor survival and progression.[7] Additionally, substituted nicotinic acid hydrazones have shown antiproliferative activity against leukemia cell lines.

Enzyme Inhibition: The versatility of the isonicotinic acid structure allows for its derivatives to be designed as inhibitors for a variety of enzymes. Research has shown that compounds based on this scaffold can target histone demethylases, myeloperoxidase, and urease, among others.[6]

Future Directions and the Path Forward

The absence of specific data for this compound underscores the need for foundational biological research. To elucidate its mechanism of action, a systematic approach is required.

Hypothetical Experimental Workflow

The following diagram outlines a potential workflow for characterizing the biological activity of a novel compound like this compound.

Caption: A generalized experimental workflow for characterizing the biological activity of a novel chemical compound.

Due to the lack of specific data for this compound, it is not possible to provide the requested detailed tables of quantitative data or specific experimental protocols at this time. The information presented here is based on the broader family of isonicotinic acid derivatives and is intended to provide a contextual understanding of the potential research avenues for this compound. As new research emerges, a more detailed technical guide can be developed.

References

- 1. chempanda.com [chempanda.com]

- 2. Isonicotinic acid - Wikipedia [en.wikipedia.org]

- 3. Isonicotinylation is a histone mark induced by the anti-tuberculosis first-line drug isoniazid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues as potent hypoxia-inducible factor (HIF)-1alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Core Biological Activities of 2-Bromo-5-methyl-isonicotinic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Isonicotinic acid, a pyridine-4-carboxylic acid, and its derivatives have long been a significant scaffold in medicinal chemistry, leading to the development of various therapeutic agents. The strategic substitution on the pyridine ring can modulate the physicochemical properties and biological activities of these compounds. This technical guide focuses on the derivatives of 2-Bromo-5-methyl-isonicotinic acid, exploring their potential biological activities based on the current understanding of structurally similar nicotinic and isonicotinic acid analogs. While direct experimental data for this compound itself is limited in the public domain, this document synthesizes available information on related compounds to provide a foundational resource for future research and drug discovery efforts.

The presence of a bromine atom and a methyl group on the isonicotinic acid framework suggests the potential for a range of biological activities. The bromine atom can act as a reactive handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the creation of diverse chemical libraries.[1][2] The methyl group can influence the compound's lipophilicity and steric interactions with biological targets.

Potential Therapeutic Applications

Based on the activities of related nicotinic acid derivatives, compounds derived from this compound are hypothesized to possess several key biological activities, including antimicrobial, enzyme inhibitory, and receptor modulating effects.

Antimicrobial and Antifungal Activity

Isonicotinic acid hydrazide (isoniazid) is a cornerstone in the treatment of tuberculosis, highlighting the potent antimicrobial potential of this scaffold.[3][4] The antimicrobial efficacy of isonicotinic acid derivatives is often linked to their chemical structure, with increased lipophilicity generally correlating with enhanced activity by facilitating passage across microbial cell membranes.[3] The introduction of a methyl group, as in this compound, is expected to increase lipophilicity.[3]

Studies on various substituted nicotinic acid derivatives have demonstrated promising activity against Gram-positive bacteria, such as Staphylococcus epidermidis and methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range.[5] Furthermore, certain N-(thiophen-2-yl) nicotinamide derivatives have shown fungicidal activity.[6]

Enzyme Inhibition

Derivatives of nicotinic and isonicotinic acid have been shown to inhibit various enzymes implicated in disease.

-

α-Amylase and α-Glucosidase Inhibition: 5-amino-nicotinic acid derivatives have exhibited promising inhibitory potential against α-amylase and α-glucosidase, enzymes targeted in the management of postprandial hyperglycemia in diabetes.[7] IC50 values for these derivatives ranged from 12.17 to 37.33 µg/mL for α-amylase and 12.01 to 38.01 µg/mL for α-glucosidase.[7]

-

VEGFR-2 Inhibition: Nicotinamide derivatives have been identified as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy.[8]

-

Monoamine Oxidase (MAO) Inhibition: Certain coumarin derivatives incorporating a nicotinic acid moiety have been evaluated as inhibitors of monoamine oxidase-B, an enzyme relevant to neurodegenerative diseases.[9]

-

Palmitoyl Acyltransferase Inhibition: While not directly related to nicotinic acid, the compound 2-bromopalmitate is a known inhibitor of DHHC-mediated palmitoylation, demonstrating the utility of bromo-substituted aliphatic acids in enzyme inhibition studies.[10]

Nicotinic Acetylcholine Receptor (nAChR) Modulation

Nicotinic acid and its analogs can interact with neuronal nicotinic acetylcholine receptors (nAChRs).[11] The structural similarity of this compound to nicotine suggests that its derivatives could potentially modulate nAChR activity. Boron-containing nicotine analogues have been synthesized and evaluated for their binding to α4β2 and α7 nicotinic receptors.[11] Furthermore, analogues of bupropion, which contains a nicotinamide moiety, have been tested for their ability to antagonize human α3β4*, α4β2, and other nAChR subtypes, with some analogues showing significantly higher potency than the parent compound.[12]

Quantitative Data Summary

The following table summarizes quantitative biological activity data for various derivatives of nicotinic and isonicotinic acid, providing a reference for potential efficacy ranges.

| Compound Class | Target/Assay | Measurement | Value | Reference |

| Acylhydrazones of Nicotinic Acid | Staphylococcus epidermidis ATCC 12228 | MIC | 1.95 µg/mL | [5] |

| Acylhydrazones of Nicotinic Acid | Staphylococcus aureus ATCC 43300 (MRSA) | MIC | 7.81 µg/mL | [5] |

| 5-Amino-nicotinic acid derivatives | α-Amylase Inhibition | IC50 | 12.17 - 37.33 µg/mL | [7] |

| 5-Amino-nicotinic acid derivatives | α-Glucosidase Inhibition | IC50 | 12.01 - 38.01 µg/mL | [7] |

| Nicotinic Acid Hydrazone (Compound 6c) | K562 Leukemia Cell Line (Antiproliferative) | IC50 | 24.99 µM | [13] |

| Boron-containing Nicotine Analogue (ACME-B) | α7 Nicotinic Receptor Binding ([3H]methyllycaconitine) | Ki | 2.4 µM | [11] |

| Boron-containing Nicotine Analogue (ACME-B) | α4β2 Nicotinic Receptor Binding ([3H]NIC) | Ki | 0.60 µM | [11] |

| Isonicotinate Derivative (Compound 5) | ROS Inhibition (Anti-inflammatory) | IC50 | 1.42 ± 0.1 µg/mL | [14] |

| 6-Aminonicotinic acid analogue (Compound 22) | GABA(A) Receptor Binding | Ki | 0.044 µM | [15] |

| Bupropion Analogue (Compound 2x) | Dopamine Reuptake Inhibition | IC50 | 31 nM | [12] |

| Bupropion Analogue (Compound 2x) | Norepinephrine Reuptake Inhibition | IC50 | 180 nM | [12] |

| Bupropion Analogue (Compound 2x) | α3β4 nAChR Antagonism | IC50 | 0.62 µM | [12] |

| Bupropion Analogue (Compound 2x) | α4β2 nAChR Antagonism | IC50 | 9.8 µM | [12] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel compounds. The following sections outline typical experimental protocols for key assays and synthetic procedures relevant to the study of this compound derivatives.

Synthesis of Nicotinic Acid Hydrazide Derivatives

A common method for synthesizing acylhydrazone derivatives of nicotinic acid involves the condensation of nicotinic acid hydrazide with an appropriate aldehyde.[5]

Procedure:

-

Dissolve nicotinic acid hydrazide (0.01 mole) in 20 mL of ethanol (96%).

-

Add the appropriate aldehyde (0.011 mole) to the solution.

-

Heat the mixture under reflux for 3 hours.

-

Allow the solution to cool to room temperature and then place it in a refrigerator for 24 hours to facilitate precipitation.

-

Filter the resulting precipitate and recrystallize it from ethanol to yield the pure acylhydrazone derivative.[5]

In Vitro Antimicrobial Susceptibility Testing (Disk Diffusion Method)

The disk diffusion method is a standard procedure for evaluating the antimicrobial activity of new compounds.[3]

Procedure:

-

Prepare a standardized inoculum of the test microorganism.

-

Uniformly spread the microbial inoculum onto the surface of a Mueller-Hinton agar plate.

-

Impregnate sterile paper disks with a known concentration of the test compound.

-

Place the impregnated disks onto the surface of the inoculated agar plate.

-

Incubate the plates under appropriate conditions for the test microorganism.

-

Measure the diameter of the zone of growth inhibition around each disk to determine the antimicrobial activity.[3]

α-Glucosidase Inhibition Assay

This assay is used to screen for compounds that can inhibit the α-glucosidase enzyme.[7]

Procedure:

-

Prepare a solution of α-glucosidase in a suitable buffer (e.g., phosphate buffer).

-

Prepare various concentrations of the test compound.

-

In a 96-well plate, add the enzyme solution and the test compound solution.

-

Pre-incubate the mixture at a specified temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Incubate the reaction mixture.

-

Stop the reaction by adding a solution of sodium carbonate.

-

Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition and the IC50 value.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of this compound derivatives.

Caption: Synthetic pathways for derivatization of this compound.

Caption: A typical workflow for the biological evaluation of new chemical entities.

Caption: A hypothetical mechanism of antimicrobial action for an isonicotinic acid derivative.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives | MDPI [mdpi.com]

- 7. Structural elucidation, molecular docking, α-amylase and α-glucosidase inhibition studies of 5-amino-nicotinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 2-Bromopalmitate and 2-(2-hydroxy-5-nitro-benzylidene)-benzo[b]thiophen-3-one inhibit DHHC-mediated palmitoylation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuronal nicotinic acetylcholine receptor binding affinities of boron-containing nicotine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2-Bromo-5-methyl-isonicotinic Acid for Pharmaceutical Development

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-5-methyl-isonicotinic acid (CAS No: 1211535-59-9)[1][2][3], a key building block in modern pharmaceutical synthesis. Recognizing the critical role of solubility in drug discovery and development, this document presents a framework for solubility assessment.[4][5][6] It includes illustrative solubility data in a range of common organic solvents, a detailed protocol for equilibrium solubility determination via the shake-flask method, and graphical workflows to guide laboratory investigation.[7][8][9] This guide is intended for researchers, chemists, and formulation scientists engaged in the development of novel active pharmaceutical ingredients (APIs).

Introduction: The Critical Role of Solubility

Solubility is a fundamental physicochemical property that profoundly influences the entire lifecycle of a pharmaceutical compound, from early-stage in vitro screening to final dosage form manufacturing.[4][10] For a synthetic intermediate like this compound, understanding its solubility profile in various organic solvents is paramount for:

-

Reaction Optimization: Ensuring efficient reaction kinetics and yield by maintaining a homogeneous reaction medium.

-

Purification Strategy: Developing effective crystallization, extraction, and chromatographic purification methods.

-

Formulation Development: Providing foundational data for creating stable and bioavailable drug formulations should the intermediate be carried through to a final API.[10]

Low aqueous solubility, in particular, is a major hurdle in drug development, often leading to poor bioavailability and complex formulation challenges.[6] Therefore, a thorough characterization of solubility in both organic and aqueous systems is a prerequisite for advancing a drug candidate.

Physicochemical Properties

-

IUPAC Name: 2-Bromo-5-methylpyridine-4-carboxylic acid

-

Synonyms: this compound

-

CAS Number: 1211535-59-9[1]

-

Molecular Formula: C₇H₆BrNO₂[1]

-

Molecular Weight: 216.03 g/mol [1]

-

Structure:

Illustrative Solubility Data

While comprehensive public data for this specific compound is limited, the following table presents a set of representative, hypothetical solubility values based on the expected behavior of a substituted bromopyridine carboxylic acid. These values serve as a practical guide for solvent selection in a laboratory setting. The data represents thermodynamic (equilibrium) solubility determined at 25 °C.

| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) at 25°C | Notes |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | > 200 | High solubility, common for initial screening. |

| N,N-Dimethylformamide (DMF) | 6.4 | > 200 | High solubility, suitable for reactions. | |

| Acetonitrile (ACN) | 5.8 | ~ 50 | Moderate solubility. | |

| Polar Protic | Methanol (MeOH) | 5.1 | ~ 150 | Good solubility due to H-bonding. |

| Ethanol (EtOH) | 4.3 | ~ 80 | Good solubility. | |

| Isopropanol (IPA) | 3.9 | ~ 40 | Moderate solubility. | |

| Ethers | Tetrahydrofuran (THF) | 4.0 | ~ 75 | Moderate to good solubility. |

| 2-Methyl-THF | 3.0 | ~ 30 | Lower than THF, greener alternative. | |

| Esters | Ethyl Acetate (EtOAc) | 4.4 | ~ 25 | Sparingly soluble. |

| Halogenated | Dichloromethane (DCM) | 3.1 | ~ 15 | Sparingly soluble. |

| Non-Polar | Toluene | 2.4 | < 5 | Poorly soluble. |

| Heptane | 0.1 | < 1 | Insoluble. | |

| Aqueous | Water (pH 7.4 Buffer) | 10.2 | < 0.1 | Very low solubility expected for the neutral form. |

Disclaimer: The data in this table is illustrative and intended for guidance purposes only. Actual solubility should be determined experimentally.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a globally recognized "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[11]

4.1. Objective: To determine the maximum concentration of this compound that dissolves in a given solvent at a constant temperature and pressure.

4.2. Materials & Equipment:

-

This compound (crystalline solid, purity >98%)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

4.3. Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. An amount that will not completely dissolve is key; typically, 5-10 mg of solid per 1 mL of solvent is sufficient.[11]

-

Equilibration: Add a precise volume of the selected solvent to the vial. Seal the vial tightly.

-

Agitation: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is standard for thermodynamic solubility.[8][12]

-

Phase Separation: After equilibration, allow the vials to rest for a short period to let coarse particles settle. To separate the undissolved solid from the saturated solution, centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes).

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.

-

Dilution: Accurately dilute the filtered, saturated solution with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method. Determine the concentration by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.

-

Calculation: Calculate the original solubility in mg/mL, accounting for the dilution factor.

Visualization of Workflows and Concepts

5.1. Experimental Workflow Diagram

The following diagram illustrates the logical flow of the Shake-Flask solubility determination protocol.

References

- 1. capotchem.cn [capotchem.cn]

- 2. This compound | 1211535-59-9 | LYB53559 [biosynth.com]

- 3. 1211535-59-9|2-Bromo-5-methylisonicotinic acid|BLD Pharm [bldpharm.com]

- 4. Solubility Test | AxisPharm [axispharm.com]

- 5. pharmatutor.org [pharmatutor.org]

- 6. sygnaturediscovery.com [sygnaturediscovery.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. enamine.net [enamine.net]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. Aqueous Solubility Assay - Enamine [enamine.net]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-5-methyl-isonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis and predicted ¹H NMR spectrum of 2-Bromo-5-methyl-isonicotinic acid. Due to the absence of publicly available experimental spectra, this guide leverages established principles of nuclear magnetic resonance spectroscopy and the known effects of substituents on the pyridine ring to offer a comprehensive interpretation for researchers in drug discovery and chemical synthesis.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals corresponding to the two aromatic protons and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the carboxylic acid group, and the electron-donating effect of the methyl group.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |

| H-3 | ~8.3 - 8.5 | Singlet (s) | 1H | N/A |

| H-6 | ~8.0 - 8.2 | Singlet (s) | 1H | N/A |

| -CH₃ | ~2.4 - 2.6 | Singlet (s) | 3H | N/A |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Structural and Spectral Interpretation

This compound possesses a pyridine ring with substituents at positions 2, 4, and 5. The two remaining protons on the ring are at positions 3 and 6.

-

H-3 Signal: The proton at the C-3 position is adjacent to the electron-withdrawing bromine atom and the carboxylic acid group. This environment is expected to deshield the proton significantly, shifting its resonance to a downfield region of the spectrum, estimated to be around 8.3 - 8.5 ppm. With no adjacent protons, this signal is predicted to be a singlet.

-

H-6 Signal: The proton at the C-6 position is ortho to the nitrogen atom and meta to the carboxylic acid and bromo groups, and para to the methyl group. The cumulative electronic effects will also result in a downfield chemical shift, likely in the range of 8.0 - 8.2 ppm. As it has no neighboring protons, this signal will also appear as a singlet.

-

-CH₃ Signal: The methyl group at the C-5 position is attached to the aromatic ring. Its protons are expected to resonate at a characteristic chemical shift for an aryl methyl group, typically between 2.4 and 2.6 ppm. This signal will be a singlet as there are no adjacent protons to couple with.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a general methodology for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical as the acidic proton of the carboxylic acid may exchange with protic solvents, potentially broadening or obscuring its signal. DMSO-d₆ is often a good choice for carboxylic acids as the acidic proton is typically observed.

-

Transfer the solution to a standard 5 mm NMR tube.

2. NMR Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

-

Acquisition Parameters:

-

Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient for ¹H NMR of organic molecules.

-

Number of Scans: 16 to 64 scans are typically adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is usually sufficient.

-

Acquisition Time (aq): An acquisition time of 2-4 seconds is standard.

-

-

Reference: Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Calibrate the chemical shift scale using the TMS signal.

Logical Relationships of Proton Signals

The following diagram illustrates the predicted proton assignments on the molecular structure of this compound. Since no spin-spin coupling is expected between the observed protons, the diagram primarily serves to map the signals to their respective positions on the molecule.

Caption: Predicted ¹H NMR signal assignments for this compound.

2-Bromo-5-methyl-isonicotinic Acid: A Comprehensive Technical Guide for Chemical Intermediates in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-methyl-isonicotinic acid is a substituted pyridine derivative that serves as a versatile chemical intermediate in organic synthesis and medicinal chemistry. Its structural features, including a carboxylic acid group, a bromine atom, and a methyl group on the pyridine ring, offer multiple points for chemical modification. This allows for the construction of diverse molecular architectures, making it a valuable building block in the synthesis of complex organic molecules, particularly in the pursuit of novel therapeutic agents. The strategic placement of the bromo and methyl groups influences the electronic properties and reactivity of the pyridine ring, enabling a wide range of chemical transformations. This guide provides an in-depth overview of the synthesis, properties, and applications of this compound as a key intermediate for researchers and professionals in the field of drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its related ester derivatives is provided in the table below.[1][2][3]

| Property | This compound | This compound methyl ester |

| CAS Number | 1211535-59-9[1][3] | 1227575-00-9[2] |

| Molecular Formula | C₇H₆BrNO₂[3] | C₈H₈BrNO₂[2] |

| Molecular Weight | 216.03 g/mol [3] | 230.06 g/mol [2] |

| Purity | High-purity grades are commercially available for analytical and research purposes.[1] | Available from various chemical suppliers. |

Synthesis of this compound

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Oxidation of 2-Amino-5-methylpyridine to 2-Amino-5-methyl-isonicotinic acid

This step involves the oxidation of a methyl group on the pyridine ring to a carboxylic acid. The amino group can help in directing the oxidation and can be a precursor for the subsequent bromination step.

-

Reagents: 2-Amino-5-methylpyridine, Potassium permanganate (KMnO₄), Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Water.

-

Procedure:

-

Dissolve 2-Amino-5-methylpyridine in an aqueous solution of sodium hydroxide.

-

Slowly add a solution of potassium permanganate in water to the reaction mixture, maintaining the temperature below 50°C.

-

After the addition is complete, heat the mixture at reflux for several hours until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture and filter off the manganese dioxide precipitate.

-

Carefully acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3-4 to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry to yield 2-Amino-5-methyl-isonicotinic acid.

-

Step 2: Sandmeyer Reaction to yield this compound

The Sandmeyer reaction is a classic method for converting an amino group on an aromatic ring to a bromo group via a diazonium salt intermediate.

-

Reagents: 2-Amino-5-methyl-isonicotinic acid, Sodium nitrite (NaNO₂), Hydrobromic acid (HBr), Copper(I) bromide (CuBr), Water.

-

Procedure:

-

Suspend 2-Amino-5-methyl-isonicotinic acid in an aqueous solution of hydrobromic acid and cool the mixture to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5°C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) until the evolution of nitrogen gas ceases.

-

Cool the mixture and collect the precipitated product by filtration.

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

-

Chemical Reactivity and Applications as an Intermediate

This compound is a valuable intermediate due to its three reactive sites: the carboxylic acid, the bromine atom, and the pyridine ring nitrogen. These sites allow for a variety of chemical transformations, making it a versatile building block for creating libraries of compounds for drug discovery.

Key Chemical Transformations

The following table summarizes the key reactions that this compound can undergo.

| Reaction Type | Reagents and Conditions | Product Type |

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid catalyst (e.g., H₂SO₄) | Ester |

| Amide Formation | Amine, Coupling agent (e.g., HATU, EDC) | Amide |

| Suzuki-Miyaura Coupling | Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 2-Aryl-5-methyl-isonicotinic acid |

| Buchwald-Hartwig Amination | Amine, Palladium catalyst, Ligand (e.g., Xantphos), Base | 2-Amino-5-methyl-isonicotinic acid derivative |

| Sonogashira Coupling | Terminal alkyne, Palladium and Copper catalysts, Base | 2-Alkynyl-5-methyl-isonicotinic acid |

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

-

Reagents: this compound, Arylboronic acid (1.1 equivalents), Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), Base (e.g., K₂CO₃, 2.0 equivalents), Solvent (e.g., a mixture of 1,4-dioxane and water).

-

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent and the palladium catalyst.

-

Heat the reaction mixture to a temperature of 80-100°C and stir for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and add water.

-

Acidify the aqueous layer with HCl to precipitate the product.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Role in Medicinal Chemistry and Drug Discovery

Nicotinic acid and its derivatives are important scaffolds in medicinal chemistry, with a wide range of biological activities. The introduction of bromo and methyl substituents, as in this compound, allows for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR). Derivatives of substituted nicotinic acids have been investigated for various therapeutic applications, including as antimicrobial and anticancer agents.

Conceptual Workflow in Drug Discovery

The following diagram illustrates a conceptual workflow for the use of this compound in a drug discovery program.

Caption: Conceptual drug discovery workflow starting from this compound.

Hypothetical Modulation of a Signaling Pathway

Molecules derived from this compound can be designed to interact with specific biological targets, such as enzymes or receptors, thereby modulating cellular signaling pathways implicated in disease.

References

Methodological & Application

Application Notes and Protocols for 2-Bromo-5-methyl-isonicotinic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the established reactivity and applications of structurally similar compounds, such as other brominated pyridine carboxylic acids. Direct experimental data for 2-Bromo-5-methyl-isonicotinic acid is limited in publicly available literature. These guidelines are intended to serve as a starting point for research and development.

Introduction

This compound is a functionalized heterocyclic building block with significant potential in medicinal chemistry. Its structure, featuring a pyridine core, offers a combination of reactive sites that are highly valuable for the synthesis of diverse molecular scaffolds. The key structural features include:

-

A Pyridine Ring: A common motif in many approved drugs, known for its ability to engage in hydrogen bonding and other key interactions with biological targets.

-

A Bromine Atom at the 2-position: This serves as a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and alkyl groups.

-

A Carboxylic Acid at the 4-position: This group can be readily converted into amides, esters, and other functional groups, providing a straightforward way to modulate physicochemical properties and explore structure-activity relationships (SAR).

-

A Methyl Group at the 5-position: This substituent can influence the compound's lipophilicity, metabolic stability, and conformational preferences, which can be advantageous for optimizing drug-like properties.

Potential Applications in Medicinal Chemistry

The strategic placement of the bromo, methyl, and carboxylic acid functionalities on the isonicotinic acid scaffold makes this compound an attractive starting material for the synthesis of various classes of therapeutic agents.

Kinase Inhibitors

The pyridine scaffold is a well-established pharmacophore in a multitude of kinase inhibitors due to its ability to form crucial interactions within the ATP-binding site of various kinases.[1][2] The development of novel kinase inhibitors is a major focus in oncology and inflammation research. This compound can be utilized as a core building block to generate libraries of potential kinase inhibitors through reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings.

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

PARP inhibitors are a class of targeted therapies, particularly effective in cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[3][4] Several PARP inhibitors feature a nicotinamide-mimicking pharmacophore. The isonicotinic acid core of this compound can serve as a starting point for the design of novel PARP inhibitors. The bromine atom allows for the introduction of various substituents to explore the adenine-ribose binding pocket of the enzyme.[5][6]

Antimicrobial Agents

Isonicotinic acid derivatives have a long history in the development of antimicrobial agents, with isoniazid being a prime example of a first-line anti-tuberculosis drug.[7][8][9] The derivatization of the isonicotinic acid scaffold can lead to new compounds with potential antibacterial and antifungal activities. The lipophilicity introduced by the methyl group and the potential for further modification at the bromine and carboxylic acid positions make this compound a promising scaffold for the development of new anti-infective agents.

Data Presentation

Table 1: Potential Biological Targets for Derivatives of this compound

| Target Class | Specific Examples | Rationale for Exploration |

| Protein Kinases | Akt, p38 MAP kinase, c-Met, CDKs | The pyridine core is a known hinge-binding motif for many kinase inhibitors.[1][2] |

| PARP Enzymes | PARP1, PARP2, Tankyrases | The isonicotinamide scaffold can mimic the nicotinamide portion of the NAD+ substrate.[3][4] |

| Microbial Enzymes | InhA (M. tuberculosis) | Isonicotinic acid derivatives are known to inhibit key enzymes in microbial metabolic pathways.[7] |

Experimental Protocols

Protocol 1: General Handling and Storage

-

Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood.

-

Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

Protocol 2: Esterification of this compound

This protocol describes the conversion of the carboxylic acid to its methyl ester, which can be advantageous for subsequent cross-coupling reactions by improving solubility and preventing interference from the acidic proton.

-

Reagents: this compound, Methanol (anhydrous), Thionyl chloride or Sulfuric acid (catalytic).

-

Procedure:

-

Suspend this compound (1.0 eq) in anhydrous methanol.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) or a catalytic amount of concentrated sulfuric acid.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester.

-

Protocol 3: Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an esterified this compound with an arylboronic acid.[10][11][12][13]

-

Reagents: Methyl 2-bromo-5-methyl-isonicotinate (1.0 eq), Arylboronic acid (1.2 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), Base (e.g., K₂CO₃, 2.0 eq), Solvent (e.g., 1,4-dioxane/water, 4:1).

-

Procedure:

-

In a flame-dried reaction vessel, combine methyl 2-bromo-5-methyl-isonicotinate, the arylboronic acid, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the palladium catalyst under the inert atmosphere.

-

Add the degassed solvent mixture.

-

Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, or until completion as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-pyridines

| Catalyst | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90-100 |

| Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100-110 |

| Pd(OAc)₂ / SPhos | K₃PO₄ | 2-MeTHF/H₂O | 80-90 |

Visualizations

Caption: A typical workflow for the Suzuki-Miyaura cross-coupling reaction.

Caption: Inhibition of a generic MAP Kinase signaling pathway.

References

- 1. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Yoneda Labs [yonedalabs.com]

- 13. Suzuki Coupling [organic-chemistry.org]

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-5-methyl-isonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for performing the Suzuki-Miyaura cross-coupling reaction with 2-Bromo-5-methyl-isonicotinic acid. This reaction is a fundamental tool in medicinal chemistry for the synthesis of complex heteroaromatic compounds, which are prevalent scaffolds in many pharmaceutical agents. The formation of a carbon-carbon bond between the bromopyridine core and various aryl or heteroaryl boronic acids offers a versatile strategy for generating libraries of novel compounds for drug discovery programs.

The presence of both a pyridine nitrogen and a carboxylic acid group on the substrate presents unique challenges. The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity.[1] Similarly, the acidic proton of the carboxylic acid necessitates careful selection of the base to avoid undesirable acid-base reactions and to ensure the catalytic cycle proceeds efficiently. Often, the carboxylic acid is protected as an ester to mitigate these effects and improve solubility.[2]

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organohalide (in this case, this compound) with an organoboron compound (typically a boronic acid or a boronate ester) in the presence of a base.[3] The catalytic cycle involves three primary steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the pyridine.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step is facilitated by the base.

-

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final product and regenerating the active palladium(0) catalyst.[4]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are generalized procedures based on successful couplings of similar bromopyridine carboxylic acid substrates.[5][6] Optimization of catalyst, base, solvent, and temperature may be necessary for specific arylboronic acids.

Protocol 1: Standard Suzuki-Miyaura Coupling

This protocol is a good starting point for a wide range of arylboronic acids using a common palladium catalyst.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%)[7]

-

Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)[5][8]

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (2.0 equiv).

-

Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[7]

-

Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.[1]

-

Add the degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture) via syringe.

-

Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.[9]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.[5][9]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and acidify with a suitable acid (e.g., 1M HCl) to a pH of ~4-5 to precipitate the product.[5]

-

Isolate the product by filtration, washing the solid with water and a small amount of cold solvent (e.g., ethanol).

-

Further purification can be achieved by recrystallization or column chromatography on silica gel.

Experimental Workflow

Caption: General workflow for the Suzuki-Miyaura coupling experiment.

Data Presentation: Reaction Conditions for Analogous Substrates

The following table summarizes reaction conditions reported for the Suzuki-Miyaura coupling of bromopyridine derivatives structurally related to this compound. This data serves as a valuable reference for optimizing the specific reaction.

| Substrate | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 5-Bromonicotinic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 85-96 | [5] |

| 5-Bromonicotinic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High | [5] |

| 2-Bromo-6-methyl- isonicotinic acid (ester) | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85 | [2][9] |

| 6-Bromopyridin-3-amine | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane | 90-100 | N/A | High | [1] |

| 2-Bromo-5-methyl- pyridin-4-amine | Pd(OAc)₂ (3) | K₂CO₃ | Isopropanol/H₂O | 85-90 | 8-12 | High | [10] |

Note: Yields are highly dependent on the specific boronic acid used. The carboxylic acid may be protected as an ester to improve yields in some cases.[2]

Troubleshooting and Optimization

-

Low Yield: If the yield is low, consider screening different palladium catalysts (e.g., Pd(dppf)Cl₂, Pd(OAc)₂ with a ligand like SPhos), bases (K₃PO₄ is often effective for hindered substrates), and solvents.[1] Increasing the temperature or reaction time may also improve conversion.

-

Protodeboronation: The hydrolysis of the boronic acid starting material can be a significant side reaction.[1] This can be minimized by using fresh boronic acids, ensuring an inert atmosphere, and avoiding unnecessarily long reaction times.

-

Catalyst Deactivation: The pyridine nitrogen can inhibit the catalyst. Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can often overcome this issue.[1]

-

Purification Challenges: The carboxylic acid functionality can make purification by silica gel chromatography difficult due to streaking. A reverse-phase chromatography or recrystallization might be more effective.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Application of 2-Bromo-5-methyl-isonicotinic Acid in the Synthesis of Potent Kinase Inhibitors